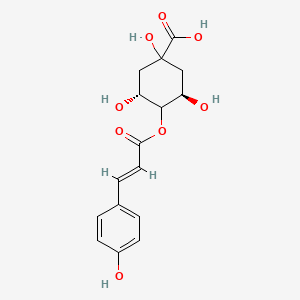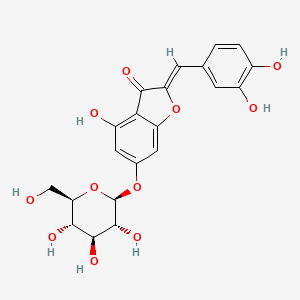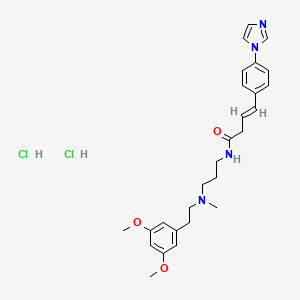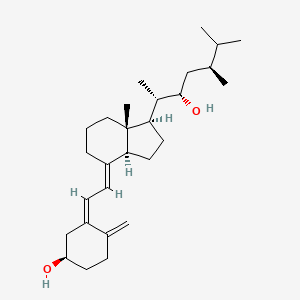
4-p-Coumaroylquinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-p-coumaroylquinic acid is a cinnamate ester obtained by formal condensation of the carboxy group of 4-coumaric acid with the 4-hydroxy group of (-)-quinic acid. It has a role as a metabolite. It is a cinnamate ester and a cyclitol carboxylic acid. It derives from a (-)-quinic acid and a 4-coumaric acid.
Applications De Recherche Scientifique
Characterization in Coffee Beans
4-p-Coumaroylquinic acid is identified in green coffee beans as part of the chlorogenic acids. It is a minor component in comparison to other related compounds. These acids are important for the flavor and potential health benefits of coffee (Clifford et al., 2006).
Antioxidant Activity in Plants
In Tribulus terrestris, a steroidal isomer of di-p-coumaroylquinic acid demonstrates potent antioxidant activity, contributing to the plant's overall beneficial effects (Hammoda et al., 2013).
Bioavailability and Biological Activities
4-p-Coumaroylquinic acid, as a conjugate of p-coumaric acid, shows various biological activities, including antioxidant, anti-cancer, antimicrobial, and anti-inflammatory properties. However, its high biological activity contrasts with its low absorption rate (Pei et al., 2016).
Synthesis and Interconversion Studies
Research on the synthesis of 4-p-Coumaroylquinic acid and its isomers provides insights into its chemical properties and potential applications in pharmaceuticals and nutraceuticals (Ortiz et al., 2017).
Biomarker in Apple Cultivars
Studies have identified 4-p-Coumaroylquinic acid as a biomarker in apple cultivars, showing its involvement in the susceptibility of apples to pests like rosy apple aphid. This finding is crucial for agricultural applications and breeding programs (Alonso-Salces et al., 2022).
Isolation from Apple Juice
The compound has been isolated from apple juice, offering potential uses in food science and technology, particularly in understanding the role of polyphenols in health and disease prevention (Will et al., 2007).
Role in Tea Taste Properties
In Keemun black tea, 4-p-Coumaroylquinic acid contributes to the astringent taste, providing a basis for understanding sensory qualities and improving tea production processes (Wen et al., 2021).
Analytical Methods for Quantification
Research into analytical methods for quantifying 4-p-Coumaroylquinic acid in various matrices is essential for pharmacological and nutritional studies, ensuring accurate measurement and analysis of this compound (Ferreira et al., 2019).
Antioxidant Properties in Plant Extracts
In studies of Osmanthus fragrans flower extracts, 4-p-Coumaroylquinic acid is identified as a key component contributing to strong antioxidant activities, with implications for health and wellness applications (Li et al., 2017).
Antibacterial Efficacy
Research has shown the antibacterial efficacy of 4-p-Coumaroylquinic acid against certain strains of E. coli, suggesting potential applications in food safety and microbiology (Biswas & Roymon, 2013).
Analysis in Quince Fruits
Studies on quince fruits have identified 4-p-Coumaroylquinic acid as one of the key hydroxycinnamic acids, contributing to the understanding of its nutritional and health-related benefits (Stojanović et al., 2017).
Antitumor Activity in Lung Cancers
Research indicates that 4-p-Coumaroylquinic acid derivatives exhibit antitumor activity against lung cancers, particularly through inducing apoptosis, providing insights for cancer treatment and drug development (Peng et al., 2015).
Inhibition of Platelet Activity
4-p-Coumaroylquinic acid demonstrates antiplatelet activity, which is significant for its potential use in preventing vascular diseases and understanding its role in cardiovascular health (Luceri et al., 2007).
Role in Biosynthesis of Rosmarinic Acid
The compound is involved in the biosynthesis of rosmarinic acid, a defense compound in plants. Understanding its biosynthetic pathway is crucial for biotechnological applications (Petersen et al., 2009).
Propriétés
Numéro CAS |
1108200-72-1 |
|---|---|
Formule moléculaire |
C16H18O8 |
Poids moléculaire |
338.31 g/mol |
Nom IUPAC |
(3R,5R)-1,3,5-trihydroxy-4-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C16H18O8/c17-10-4-1-9(2-5-10)3-6-13(20)24-14-11(18)7-16(23,15(21)22)8-12(14)19/h1-6,11-12,14,17-19,23H,7-8H2,(H,21,22)/b6-3+/t11-,12-,14?,16?/m1/s1 |
Clé InChI |
XWRHBGVVCOSNKO-OPGYGNEESA-N |
SMILES isomérique |
C1[C@H](C([C@@H](CC1(C(=O)O)O)O)OC(=O)/C=C/C2=CC=C(C=C2)O)O |
SMILES |
C1C(C(C(CC1(C(=O)O)O)O)OC(=O)C=CC2=CC=C(C=C2)O)O |
SMILES canonique |
C1C(C(C(CC1(C(=O)O)O)O)OC(=O)C=CC2=CC=C(C=C2)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2,5,10-Triacetyloxy-8,12,15,15-tetramethyl-4-methylidene-14-tricyclo[9.3.1.03,8]pentadec-11-enyl) 3-hydroxy-2-methylbutanoate](/img/structure/B1237102.png)

![2-(2,4-dichlorophenoxy)-N'-[(E)-pyridin-2-ylmethylidene]acetohydrazide](/img/structure/B1237105.png)
![N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[2-[(2-methylsulfonylethylamino)methyl]-4-thiazolyl]-4-quinazolinamine](/img/structure/B1237106.png)




![(Z)-7-[2-[(E)-3-hydroxy-3-methyloct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B1237117.png)
![(8R,9S,13S,14S,16R)-2,16-dihydroxy-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B1237118.png)

![(2S)-N-[(2S)-1-[(2S)-2-amino-3-(4-iodo-1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B1237120.png)
![(3E)-N-[(2R)-2-hydroxy-3-piperidin-1-ylpropoxy]-1-oxidopyridin-1-ium-3-carboximidoyl chloride](/img/structure/B1237123.png)
![2-(4-Methoxyphenyl)-5-[1-[(2-methylpropan-2-yl)oxy-oxomethyl]-4-piperidinyl]-6-pyrazolo[1,5-a]pyrimidinecarboxylic acid ethyl ester](/img/structure/B1237126.png)